methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound features a tetrahydroquinazoline core substituted with a 2-thioxo group at position 2, a 4-oxo group at position 4, and a methyl carboxylate at position 5. The side chain at position 3 includes a 5-methoxyindole moiety via an ethyl linker. The tetrahydroquinazoline scaffold is conformationally flexible, with puckering influenced by substituents .
Properties
IUPAC Name |
methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-14-4-6-17-16(10-14)13(11-22-17)7-8-24-19(25)15-5-3-12(20(26)28-2)9-18(15)23-21(24)29/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCGRAYWUOUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction typically involves the use of glacial acetic acid and concentrated hydrochloric acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the tetrahydroquinazoline core but differ in substituents:
Electronic and Steric Effects
Hydrogen Bonding and Conformational Analysis
- The 2-thioxo and 4-oxo groups in the target compound enable hydrogen bonding with biological targets or solvent molecules, similar to the 2-sulfanyl group in . However, the indole NH adds an additional H-bond donor site, enhancing molecular recognition .
- In contrast, the thiophene analog’s planar structure may restrict flexibility.
Biological Activity
Methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 725691-93-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
- Molecular Formula : C21H19N3O4S
- Molecular Weight : 409.5 g/mol
- Structure : The compound features a quinazoline core with an indole moiety that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have shown significant antibacterial and antifungal activities against various pathogens. The compound's structure may provide a synergistic effect that enhances its efficacy against microbial strains.
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinones | Antibacterial & Antifungal | |
| Indole derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Research indicates that indole derivatives can induce apoptosis and inhibit cell proliferation in various cancer types. For example, compounds that inhibit topoisomerase II have been shown to cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MGC-803 | Indole derivative | 20 | Topoisomerase II inhibition |
| HeLa | Indole derivative | 15 | Apoptosis induction |
| MCF-7 | Indole derivative | 25 | Cell cycle arrest |
Studies have demonstrated that methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo derivatives exhibit cytotoxic effects on cancer cell lines such as MGC-803 and HeLa through mechanisms involving ROS generation and mitochondrial dysfunction .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant in disease processes. For instance, it has shown promise as a topoisomerase II inhibitor, which is crucial for DNA replication and repair. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A series of indole-based compounds were tested against human hepatocarcinoma cell lines (SMMC-7721 and HepG2). The results indicated significant cytotoxicity correlated with the structural features of the compounds .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the indole structure could enhance antibacterial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?
- Answer : The synthesis typically involves multi-step reactions, including condensation of indole derivatives with thioxo-tetrahydroquinazoline precursors. For example, acetic acid reflux (3–5 hours) with sodium acetate as a catalyst is a standard method for analogous indole-thiazole systems. Purification via recrystallization from DMF/acetic acid mixtures is recommended to ensure high yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- Elemental analysis for empirical formula validation.
- IR spectroscopy to identify functional groups (e.g., C=O, N-H).
- LC-MS for molecular ion confirmation and purity assessment.
- ¹H/¹³C NMR for stereochemical and substituent analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of the tetrahydroquinazoline core?
- Answer : Temperature control (80–100°C) and pH adjustments (using sodium acetate) are critical. For example, maintaining a reflux temperature of 100°C in acetic acid minimizes unwanted byproducts in thiazolo-triazole systems. Solvent polarity (e.g., DMF vs. ethanol) also influences reaction selectivity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug modification : Introducing ester or amide groups to enhance membrane permeability.
- Pharmacokinetic profiling : LC-MS/MS to track metabolite formation and distribution.
- Co-administration with cytochrome P450 inhibitors to reduce premature degradation .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The thioxo group (C=S) increases electrophilicity at C4, facilitating nucleophilic attack. Steric hindrance from the indole ethyl group may slow reactivity at C3. Computational modeling (DFT) and Hammett plots can quantify these effects .
Methodological Recommendations
- Contradictory Spectral Data : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by the indole and quinazoline moieties .
- Crystallization Challenges : Employ mixed solvents (e.g., DMF/water) for X-ray-quality crystals, as demonstrated in thiazolo-pyrimidine systems .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown in mechanism studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
